Fluorescent sphingomyelin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

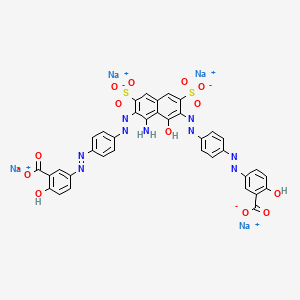

Fluorescent sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in animal cell membranes, particularly in the outer leaflet of the plasma membrane. Sphingomyelins play a crucial role in cellular processes such as signal transduction and cell recognition. The fluorescent derivative is synthesized by attaching a hydrophilic fluorophore to the sphingomyelin molecule, allowing researchers to visualize and study its behavior in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescent sphingomyelin can be synthesized through the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% . Another method involves conjugating a hydrophilic fluorophore to the sphingomyelin choline headgroup via a hydrophilic nonaethylene glycol linker .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned enzymatic methods. The process is optimized for high yield and purity, ensuring that the fluorescent properties of the compound are retained for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescent sphingomyelin undergoes several types of chemical reactions, including:

Oxidation: The fluorophore attached to the sphingomyelin can undergo oxidation, affecting its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence intensity and wavelength.

Substitution: The fluorophore can be substituted with other fluorescent molecules to modify its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various fluorophores for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the sphingomyelin molecule.

Major Products: The major products of these reactions are modified this compound molecules with altered fluorescence properties, which can be used for specific research applications.

Applications De Recherche Scientifique

Fluorescent sphingomyelin has a wide range of applications in scientific research, including:

Chemistry: Used to study the behavior of sphingomyelin in different chemical environments and its interactions with other molecules.

Industry: Employed in the development of biosensors and diagnostic tools for detecting sphingomyelin-related abnormalities.

Mécanisme D'action

The mechanism of action of fluorescent sphingomyelin involves its incorporation into cell membranes, where it participates in the formation of lipid rafts. These rafts serve as platforms for signal transduction and other cellular processes. The fluorescent properties of the compound allow researchers to track its movement and interactions within the membrane . Sphingomyelinase enzymes can hydrolyze sphingomyelin, generating ceramides that play a role in apoptosis and other cellular responses .

Comparaison Avec Des Composés Similaires

Fluorescent sphingomyelin can be compared with other fluorescent lipids such as:

Fluorescent Ceramide: Similar in structure but differs in its role and localization within the cell membrane.

Fluorescent Phosphocholine: Another membrane lipid with distinct fluorescent properties and applications.

Fluorescent Phosphatidylinositol-bisphosphate: Involved in different signaling pathways compared to sphingomyelin.

This compound is unique in its ability to form cholesterol-dependent raft domains and its specific interactions with other raft-associated molecules .

Propriétés

Formule moléculaire |

C35H61N6O9P |

|---|---|

Poids moléculaire |

740.9 g/mol |

Nom IUPAC |

[(E,2R,3S)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m1/s1 |

Clé InChI |

YDBDYTGWMRUUSN-HHQLTTOZSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)